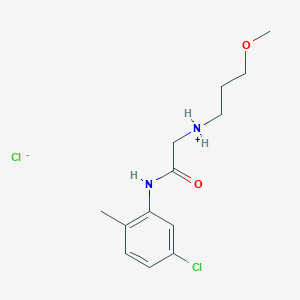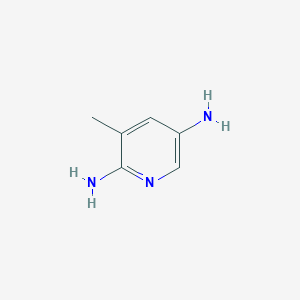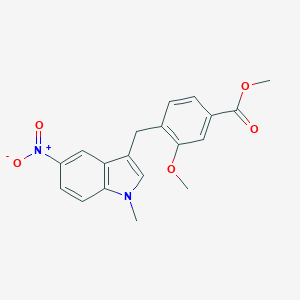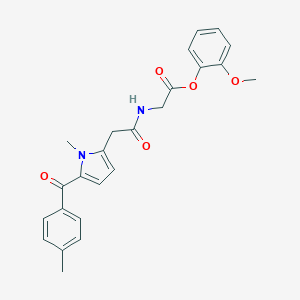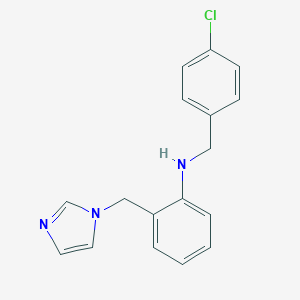
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine, also known as CLB or Clonidine, is a widely studied chemical compound with various scientific research applications.
作用機序
The mechanism of action of N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine involves its binding to alpha-2 adrenergic receptors in the central nervous system. This binding results in the inhibition of norepinephrine release, which leads to a decrease in sympathetic nervous system activity. This decrease in activity can result in various physiological effects, including decreased heart rate, decreased blood pressure, and decreased anxiety.
生化学的および生理学的効果
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has various biochemical and physiological effects on the body. It can lead to a decrease in heart rate, blood pressure, and anxiety. It can also lead to an increase in sedation and pain relief. These effects make N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine a useful compound for the treatment of various medical conditions, including hypertension, anxiety, and pain.
実験室実験の利点と制限
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has several advantages and limitations when used in lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation is that it can have off-target effects, which can complicate experimental results. Additionally, the use of N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine in lab experiments may not accurately reflect its effects in vivo, which can limit its usefulness.
将来の方向性
There are several future directions for research on N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. One direction is to investigate its potential use in the treatment of opioid addiction. N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has been shown to reduce withdrawal symptoms in opioid-dependent individuals, suggesting that it may be useful as a treatment for addiction. Another direction is to investigate its potential use in the treatment of anxiety and depression. N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has been shown to have anxiolytic and antidepressant effects, suggesting that it may be useful in the treatment of these conditions. Finally, further research is needed to better understand the off-target effects of N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine and how they may impact its use in lab experiments and clinical settings.
Conclusion:
In conclusion, N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine is a well-studied chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has the potential to be a useful compound for the treatment of various medical conditions, and further research is needed to fully understand its potential.
合成法
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine can be synthesized in several ways, including the reaction of 4-chlorobenzyl chloride with 2-(1H-imidazol-1-ylmethyl)aniline in the presence of a base such as sodium hydroxide. Another method involves the reaction of 4-chlorobenzylamine with 2-(1H-imidazol-1-ylmethyl)chloride in the presence of a base. These methods result in the formation of N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine as a white crystalline powder.
科学的研究の応用
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine has been extensively studied for its various scientific research applications. It is commonly used as an alpha-2 adrenergic receptor agonist, which means it activates these receptors in the body. This activation can lead to a decrease in sympathetic nervous system activity, resulting in various physiological effects.
特性
CAS番号 |
102432-74-6 |
|---|---|
製品名 |
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine |
分子式 |
C17H16ClN3 |
分子量 |
297.8 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-2-(imidazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C17H16ClN3/c18-16-7-5-14(6-8-16)11-20-17-4-2-1-3-15(17)12-21-10-9-19-13-21/h1-10,13,20H,11-12H2 |
InChIキー |
XSEISCCZWTVSRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2)NCC3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2)NCC3=CC=C(C=C3)Cl |
その他のCAS番号 |
102432-74-6 |
同義語 |
4-CIMBA N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



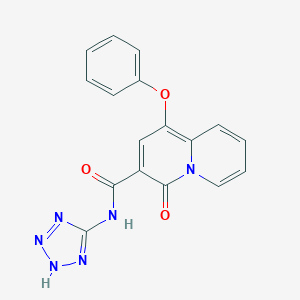
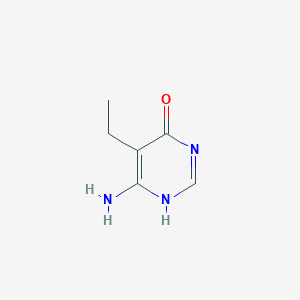
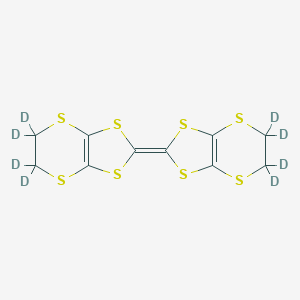
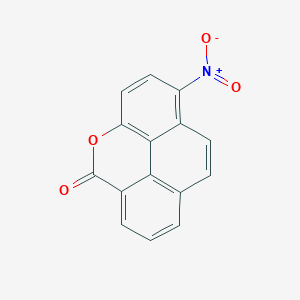
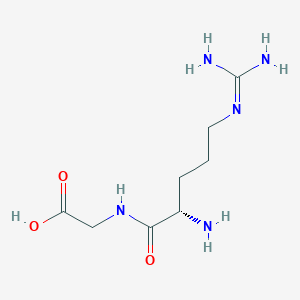
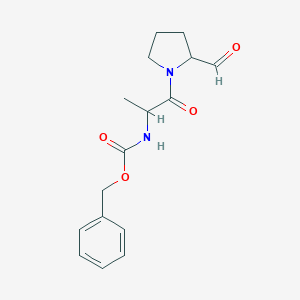
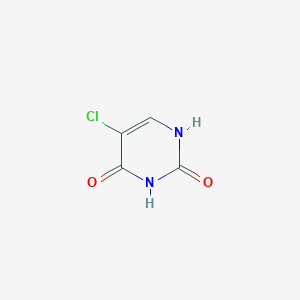
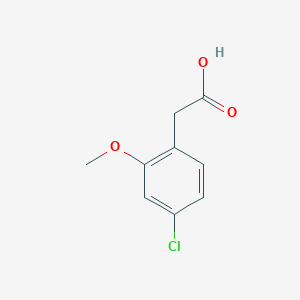

![2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one](/img/structure/B11112.png)
